
2,5-Cyclohexadiene-1,4-dione, 2,2'-methylenebis(3,6-dihydroxy-5-tridecyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Cyclohexadiene-1,4-dione, 2,2’-methylenebis(3,6-dihydroxy-5-tridecyl-) is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes two cyclohexadiene-1,4-dione units connected by a methylene bridge, each substituted with hydroxy and tridecyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2,2’-methylenebis(3,6-dihydroxy-5-tridecyl-) typically involves the reaction of 2,5-cyclohexadiene-1,4-dione with appropriate tridecyl-substituted hydroxy compounds under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure the correct formation of the methylene bridge and the substitution of hydroxy groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening to optimize reaction conditions. The use of advanced purification methods, such as chromatography and crystallization, ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2,2’-methylenebis(3,6-dihydroxy-5-tridecyl-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the dione units to dihydroxy compounds.
Substitution: The hydroxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various quinones, dihydroxy derivatives, and substituted cyclohexadiene compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,5-Cyclohexadiene-1,4-dione, 2,2’-methylenebis(3,6-dihydroxy-5-tridecyl-) has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2,2’-methylenebis(3,6-dihydroxy-5-tridecyl-) involves its interaction with various molecular targets and pathways. The compound’s hydroxy groups can participate in redox reactions, influencing cellular oxidative states. Additionally, its structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dihydroxy-1,4-benzoquinone: Shares a similar quinone structure but lacks the methylene bridge and tridecyl substitutions.
2,3,5,6-Tetraamino-1,4-benzoquinone: Contains amino groups instead of hydroxy groups, leading to different chemical properties and reactivity.
Uniqueness
2,5-Cyclohexadiene-1,4-dione, 2,2’-methylenebis(3,6-dihydroxy-5-tridecyl-) is unique due to its specific substitution pattern and the presence of a methylene bridge, which imparts distinct chemical and biological properties compared to other similar compounds .
Propriétés
Numéro CAS |
13917-35-6 |
|---|---|
Formule moléculaire |
C39H60O8 |
Poids moléculaire |
656.9 g/mol |
Nom IUPAC |
2-[(2,5-dihydroxy-3,6-dioxo-4-tridecylcyclohexa-1,4-dien-1-yl)methyl]-3,6-dihydroxy-5-tridecylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C39H60O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-28-32(40)36(44)30(37(45)33(28)41)27-31-38(46)34(42)29(35(43)39(31)47)26-24-22-20-18-16-14-12-10-8-6-4-2/h40,42,45,47H,3-27H2,1-2H3 |
Clé InChI |
UJRBGYWAIIVDNE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)O)CC2=C(C(=O)C(=C(C2=O)O)CCCCCCCCCCCCC)O)O |
SMILES canonique |
CCCCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)O)CC2=C(C(=O)C(=C(C2=O)O)CCCCCCCCCCCCC)O)O |
| 13917-35-6 | |
Synonymes |
ardisin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


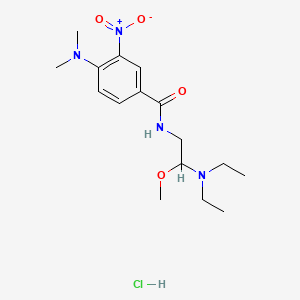

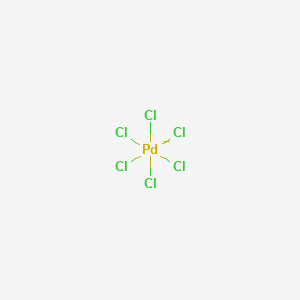
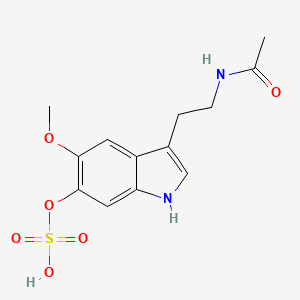


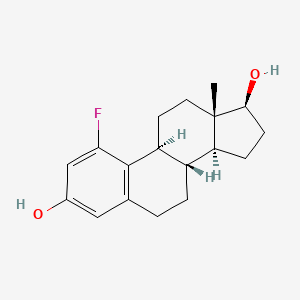
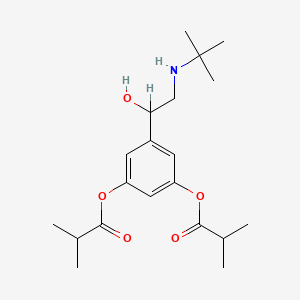

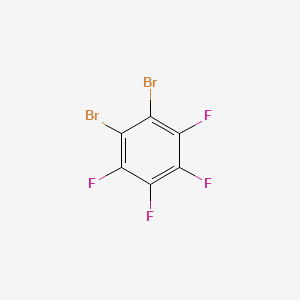
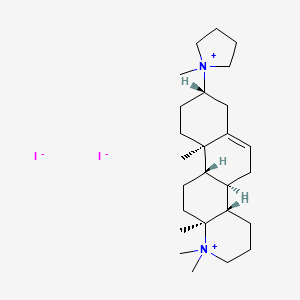
![1-[(4R,5R)-4,5-Dihydroxy-N2-[4-(octyloxy)benzoyl]-L-ornithine]echinocandin B](/img/structure/B1220478.png)


